(2Z)-N,3,3-Trimethyloxiran-2-imine
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Overview
Description
(2Z)-N,3,3-Trimethyloxiran-2-imine: is an organic compound characterized by its unique structure, which includes an oxirane ring and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N,3,3-Trimethyloxiran-2-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2Z)-N,3,3-Trimethyloxiran-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2Z)-N,3,3-Trimethyloxiran-2-imine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s reactivity makes it useful in biological research, particularly in the study of enzyme mechanisms and protein interactions. It can act as a probe to investigate the activity of specific enzymes.
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (2Z)-N,3,3-Trimethyloxiran-2-imine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes.
Comparison with Similar Compounds
(2Z,4E)-2,4-Dienamides: These compounds share a similar structural motif with (2Z)-N,3,3-Trimethyloxiran-2-imine and exhibit comparable reactivity.
(2Z)-2,4-Diaryl-4-oxobut-2-en-1-yl Compounds: These compounds also contain an oxirane ring and an imine group, making them structurally similar.
Uniqueness: this compound is unique due to its specific substitution pattern on the oxirane ring and the presence of the imine group. This combination of functional groups imparts distinct reactivity and properties, setting it apart from other similar compounds.
Properties
CAS No. |
670748-84-2 |
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Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
N,3,3-trimethyloxiran-2-imine |
InChI |
InChI=1S/C5H9NO/c1-5(2)4(6-3)7-5/h1-3H3 |
InChI Key |
GNNLISUSZLKXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC)O1)C |
Origin of Product |
United States |
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